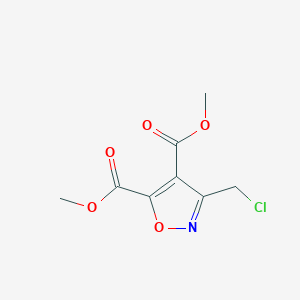

Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate

Description

Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at position 3 and two methyl ester groups at positions 4 and 5. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers unique electronic properties, making this compound a versatile intermediate in organic synthesis and medicinal chemistry. The chloromethyl group enhances reactivity, enabling further functionalization, while the ester groups contribute to solubility and stability .

Properties

CAS No. |

920750-30-7 |

|---|---|

Molecular Formula |

C8H8ClNO5 |

Molecular Weight |

233.60 g/mol |

IUPAC Name |

dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate |

InChI |

InChI=1S/C8H8ClNO5/c1-13-7(11)5-4(3-9)10-15-6(5)8(12)14-2/h3H2,1-2H3 |

InChI Key |

UJHFPUMTDRVROU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(ON=C1CCl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The synthesis generally follows these steps:

Formation of the Oxazole Ring : The initial step involves the formation of the oxazole ring, often through the reaction of appropriate precursors such as hydroxylamines with carbonyl compounds.

Chloromethylation : The introduction of the chloromethyl group is typically achieved using chloromethylating agents like formaldehyde or trioxymethylene in the presence of strong acids.

Esterification : The carboxylic acid groups are esterified with methanol to yield the dimethyl ester derivative.

Detailed Procedure

The following procedure outlines a specific method for synthesizing dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate:

-

- Methyl ethyl diketone

- Hydroxylamine hydrochloride

- Trioxymethylene

- Anhydrous sodium sulfate

- Concentrated hydrochloric acid

-

Oxime Formation : Combine methyl ethyl diketone (383 g) and hydroxylamine hydrochloride (266.5 g) in a flask and heat to 42-47 °C. Gradually add salt of wormwood until fully integrated, then reflux for about 40 minutes.

Filtration and Drying : Cool the mixture to room temperature, filter to separate the organic layer from the aqueous layer, and dry the organic layer over anhydrous sodium sulfate.

Chloromethylation : In a separate flask, combine the crude product with trioxymethylene and concentrated hydrochloric acid. Heat to 30-50 °C while stirring until saturated with hydrogen chloride gas, then increase the temperature to 80-100 °C to initiate reflux.

Concentration and Purification : After completion of the reaction (monitored by GC), reduce pressure to concentrate the solution, removing excess solvents and unreacted materials. The final product can be purified through vacuum distillation or column chromatography.

Yield and Purity

The described method typically yields this compound with a purity greater than 98%. The overall yield can vary based on reaction conditions but is generally around 87% for the initial crude product before purification.

Recent studies have highlighted the compound's potential applications beyond synthesis:

Biological Activity : Research indicates that derivatives of this compound exhibit insecticidal properties, suggesting its utility in agricultural chemistry.

Reactivity Studies : The chloromethyl group allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex molecules.

| Property | Value |

|---|---|

| CAS Number | 920750-30-7 |

| Molecular Formula | C8H8ClNO5 |

| Molecular Weight | 233.60 g/mol |

| IUPAC Name | This compound |

| Typical Yield | ~87% |

| Purity | >98% |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling the introduction of sulfur-, nitrogen-, or oxygen-based groups.

Key Examples:

-

Reaction with Aryl Thiols :

In N,N-dimethylformamide (DMF), the compound reacts with aryl thiols (e.g., 3{1-7}) to form 3-(arylthiomethyl) derivatives. This proceeds via thiolate anion attack on the chloromethyl carbon, yielding substitution products in high efficiency .Conditions :

Nucleophile Solvent Temperature Time Yield Aryl thiols DMF RT 2 h 85–95% -

Azide Introduction :

Treatment with sodium azide (NaN<sub>3</sub>) in dimethyl sulfoxide (DMSO) at 60°C for 36 hours replaces the chloride with an azide group, forming methyl (R)-5-(azidomethyl)-4,5-dihydroisoxazole-3-carboxylate .

Oxidation of Thioether Derivatives

Thioether products derived from chloromethyl substitution can be oxidized to sulfones or sulfoxides:

Sulfoxidation and Sulfonation:

-

Oxone®-Mediated Oxidation :

Thioether intermediates are treated with Oxone® (2KHSO<sub>5</sub>·KHSO<sub>4</sub>·K<sub>2</sub>SO<sub>4</sub>) in a methanol-water mixture.-

Sulfoxides form within 12 hours at RT.

-

Prolonged exposure (24–48 h) converts sulfoxides to sulfones .

Example Reaction :

-

Ester Hydrolysis and Functionalization

The C4 and C5 ester groups exhibit differential reactivity, enabling selective transformations:

Selective Hydrolysis:

-

C5 Carbomethoxy Reactivity :

The C5 ester undergoes hydrolysis preferentially under basic conditions, forming carboxylic acid derivatives. This selectivity is exploited to synthesize 5-alkylcarbamoyl-3-arylsulfanylmethylisoxazole-4-carboxylic acids .Conditions :

Reagent Solvent Temperature Outcome NaOH H<sub>2</sub>O/THF 0°C → RT C5 ester → carboxylate

Oxidative Cleavage:

-

NaIO<sub>4</sub>-Mediated Oxidation :

In a dichloroethane (DCE)/water system, the compound reacts with sodium periodate to form aldehydes. Subsequent reduction with NaBH<sub>4</sub> yields alcohol derivatives .Example :

Data :

Limitations and Challenges

-

One-Pot Functionalization :

Attempts to directly convert the chloromethyl group to bisamides or sulfones in a single step were unsuccessful, requiring sequential reactions . -

Stability Issues :

Bromo- and iodo-methyl analogs exhibit higher reactivity but lower stability, limiting their utility compared to the chloro derivative .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| S<sub>N</sub>2 with Thiols | Aryl thiols, DMF, RT | 3-(Arylthiomethyl)isoxazole | 85–95% |

| Azide Substitution | NaN<sub>3</sub>, DMSO, 60°C | 5-(Azidomethyl)isoxazole | 60–75% |

| Sulfone Formation | Oxone®, MeOH/H<sub>2</sub>O | 3-(Arylsulfonylmethyl)isoxazole | 70–85% |

| Aldehyde Synthesis | NaIO<sub>4</sub>, DCE/H<sub>2</sub>O | 5-(Chloromethyl)-3-carbaldehyde | 41% |

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives exhibit a range of pharmacological activities:

- Anticancer Activity : Compounds derived from this compound have been shown to possess anticancer properties. For instance, a study reported the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from this compound, which demonstrated significant activity against various cancer cell lines including those resistant to conventional therapies .

- Anti-inflammatory and Antibacterial Activities : The compound's derivatives have been evaluated for anti-inflammatory and antibacterial properties. Specific derivatives have shown promising results in inhibiting bacterial growth and reducing inflammation markers in vitro .

- Agonistic Activities : Research has identified that certain derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. These properties indicate potential therapeutic applications in treating metabolic disorders .

Agrochemical Applications

The compound also finds utility in the agrochemical sector, particularly in developing herbicides and fungicides:

- Herbicidal Activity : A collaboration with Dow AgroSciences has led to the generation of lead libraries based on derivatives of this compound. These libraries have been screened for herbicidal activity, leading to the identification of several promising candidates that can effectively control weed growth in crops .

- Fungicidal and Insecticidal Properties : The biological evaluation of various derivatives has indicated that some compounds exhibit fungicidal and insecticidal activities, making them suitable for integration into crop protection products .

Synthesis and Modification Techniques

The versatility of this compound is enhanced through various synthetic modifications:

| Modification Type | Description | Resulting Compound |

|---|---|---|

| Electrophilic Substitution | Reaction with arylthiols | 3-(arylthiomethyl)isoxazole derivatives |

| Alkylation | Introduction of alkyl groups | 5-alkylcarbamoyl derivatives |

| Oxidation | Conversion to sulfoxides/sulfones | Enhanced biological activity |

These modifications allow researchers to tailor compounds for specific biological activities or improved efficacy in agrochemical applications .

Case Studies

Several case studies highlight the successful application of this compound:

- A study synthesized a series of 3-substituted isoxazoles that exhibited significant cytotoxicity against various cancer cell lines. The modifications led to compounds with IC50 values comparable to established anticancer drugs like doxorubicin .

- Another research effort focused on the synthesis of novel oxadiazole derivatives from this compound. These derivatives displayed selective inhibition against specific cancer cell lines and showed potential for further development into therapeutic agents .

Mechanism of Action

The mechanism by which Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate exerts its effects involves interactions with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate ()

- Structure : Tetrazine core (six-membered ring with four nitrogen atoms) with diethyl ester groups.

- Key Differences :

- Reactivity : Tetrazines are highly electron-deficient, enabling rapid inverse electron-demand Diels-Alder (IEDDA) reactions, unlike oxazoles, which are less reactive in cycloadditions.

- Applications : Tetrazines are widely used in bioorthogonal chemistry, whereas oxazoles are more common in drug design due to their bioisosteric resemblance to peptide bonds .

Compound B : 5,7-Dibromo-2-(2-ethylhexyl)benzo[1,2-b:4,5-c']dithiophene-4,8-dione ()

- Structure : Benzo-dithiophene-dione core with bromine and alkyl substituents.

Substituent and Functional Group Comparisons

Compound C : 3-Ethyl 4-Methyl 5-Methyl-1,2-Oxazole-3,4-Dicarboxylate ()

- Structure : Oxazole core with ethyl and methyl esters at positions 3/4 and a methyl group at position 5.

- Key Comparisons :

- Reactivity : The absence of a chloromethyl group in Compound C limits its utility in alkylation or cross-coupling reactions compared to the target compound.

- Steric Effects : The ethyl group in Compound C may hinder steric accessibility, whereas the chloromethyl group in the target compound balances reactivity and steric bulk .

Compound D : Dimethyl 4,4′-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoate) ()

- Structure : Two chlorobenzoate units linked by an ethylene-dioxy bridge.

- Key Comparisons :

- Solubility : The ethylene-dioxy bridge in Compound D increases hydrophilicity compared to the hydrophobic oxazole core of the target compound.

- Substituent Influence : Both compounds feature chlorine atoms, but in Compound D, chlorine is meta to ester groups on benzene rings, altering electronic effects compared to the oxazole’s chloromethyl group .

Compound E : Racemic Indole C5-O-Substituted Seco-Cyclopropylindole Derivatives ()

- Structure : Indole core with sulfonyl or benzyl substituents.

- Key Comparisons :

- Bioactivity : Sulfonyl groups in Compound E enhance cytotoxicity against cancer cells, suggesting that similar substituents on the target compound’s oxazole core (e.g., via chloromethyl derivatization) could yield bioactive analogs.

- Structural Flexibility : The indole scaffold allows for diverse substitution patterns, whereas the oxazole’s smaller size may limit derivatization sites without compromising stability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility : The chloromethyl group in the target compound enables facile modification, contrasting with ester-only analogs like Compound C, which lack such versatility .

- Electronic Properties : The oxazole core’s moderate electron deficiency makes it less reactive than tetrazines (Compound A) but more tunable than benzo-fused systems (Compound D) for tailored applications .

Biological Activity

Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a chloromethyl substituent and two ester functionalities. Its molecular formula is , and it has a molecular weight of approximately 233.60 g/mol. The presence of the chloromethyl group is crucial as it facilitates covalent bonding with nucleophilic sites in proteins and other biomolecules, potentially leading to significant modifications in biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bonding: The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function.

- Molecular Interactions: The oxazole ring can participate in π-π interactions and hydrogen bonding, enhancing binding affinity to various biological targets.

- Inhibition of Enzymes: Research indicates that derivatives of this compound may inhibit key enzymes such as carbonic anhydrases and histone deacetylases, which are implicated in various diseases including cancer .

Biological Activities

This compound exhibits a range of biological activities:

-

Anticancer Activity:

- Studies have shown that derivatives of this compound possess significant anticancer properties. For instance, certain synthesized derivatives demonstrated IC50 values as low as 2.76 µM against specific cancer cell lines such as ovarian adenocarcinoma .

- A collection of compounds derived from this compound was evaluated for antitumor activity against a panel of human tumor cell lines, revealing promising results .

- Insecticidal Properties:

- Antimicrobial Activity:

Case Study 1: Anticancer Derivatives

A study published in PMC reported the synthesis of novel hybrid molecules containing the oxazole moiety derived from this compound. These compounds exhibited enhanced antiproliferative activity against various cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Insecticidal Activity

A comprehensive evaluation of a library derived from this compound revealed several compounds with potent insecticidal properties. These findings suggest potential applications in agricultural pest control .

Comparative Analysis

To understand the unique properties of this compound in relation to similar compounds, the following table summarizes key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl 3-(bromomethyl)-1,2-oxazole-4,5-dicarboxylate | Oxazole derivative | More reactive bromomethyl group |

| Dimethyl 3-(iodomethyl)-1,2-oxazole-4,5-dicarboxylate | Oxazole derivative | Highly reactive iodomethyl group |

| Dimethyl 3-(methyl)-1,2-oxazole-4,5-dicarboxylate | Oxazole derivative | Stable methyl group with lower reactivity |

| This compound | Oxazole derivative | Balanced stability and reactivity; valuable synthetic intermediate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization or functionalization of precursor oxazole derivatives. Key steps include:

- Cyclocondensation : Reacting β-keto esters with chloromethylating agents under reflux conditions (e.g., DMSO as solvent, 18-hour reflux) .

- Purification : Use ice-water precipitation followed by recrystallization (e.g., water-ethanol mixtures) to isolate the product .

- Optimization : Apply statistical Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry) and identify optimal yields. Fractional factorial designs minimize experimental runs while maximizing data reliability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the oxazole backbone and chloromethyl substituent. Coupling patterns distinguish between regioisomers.

- X-ray Crystallography : Determines molecular geometry (e.g., bond angles, torsion angles) and validates the chloromethyl group’s spatial orientation. For similar oxazole derivatives, triclinic crystal systems (e.g., space group) are common .

- HPLC-MS : Validates purity (>95%) and monitors degradation products under storage conditions .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with amines, thiols, or alkoxides.

- Kinetic Studies : Track reaction rates using in-situ NMR (if fluorine-containing nucleophiles are used) to compare leaving-group efficiency .

- Steric Effects : Computational modeling (e.g., DFT) predicts steric hindrance from adjacent ester groups, which may slow substitution .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.

- PPE : Wear nitrile gloves and safety goggles; chloromethyl groups can alkylate biological macromolecules .

- Waste Disposal : Quench residual chloromethyl groups with aqueous sodium thiosulfate to prevent environmental release .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced stability or bioactivity?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to map energy barriers for chloromethyl substitution or ester hydrolysis .

- Docking Studies : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina to prioritize synthesis candidates .

- QSPR Models : Corrogate substituent effects (e.g., electron-withdrawing groups) with stability data to predict shelf-life .

Q. What mechanistic insights explain contradictions in reported yields for its synthesis across studies?

- Methodological Answer :

- Side Reactions : Competing pathways (e.g., ester hydrolysis under acidic conditions) reduce yields. Monitor pH during synthesis .

- Catalytic Effects : Trace metal impurities (e.g., from stainless steel reactors) may accelerate decomposition. Use glass-lined reactors .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to published datasets to identify outlier conditions .

Q. How does thermal stability vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- TGA/DSC : Thermal gravimetric analysis reveals decomposition onset temperatures. For oxazole derivatives, degradation typically occurs >150°C .

- LC-MS Profiling : Identify degradation products (e.g., decarboxylated or dimerized species) under accelerated aging (40°C, 75% humidity) .

- Stabilizers : Test antioxidants (e.g., BHT) in formulation studies to extend shelf-life .

Q. What strategies minimize byproduct formation during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like ester hydrolysis .

- Membrane Separation : Nanofiltration isolates the target compound from low-MW byproducts (e.g., dimethyl carbonate) .

- In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring and automated feedback control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.